Cas no 540-06-7 (2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)-)

2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)- structure
540-06-7 structure
商品名:2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)-
CAS番号:540-06-7
MF:C16H28O
メガワット:236.39292
CID:355863
PubChem ID:85807

2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)- 化学的及び物理的性質

名前と識別子

    • 2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)-
    • Farnesyl methyl ether
    • 1-Methoxy-3,7,11-trimethyldodeca-2,6,10-triene
    • EINECS 239-193-3
    • AI3-27216
    • SCHEMBL1704911
    • MFCD00042862
    • NSC 127926
    • NS00051415
    • 540-06-7
    • SY319018
    • インチ: InChI=1S/C16H28O/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-17-5/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+
    • InChIKey: HZDZRGKULMGCJE-NCZFFCEISA-N
    • ほほえんだ: COC/C=C(/CC/C=C(/CC/C=C(/C)\C)\C)\C

計算された属性

  • せいみつぶんしりょう: 236.21414
  • どういたいしつりょう: 236.214015512g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 17
  • 回転可能化学結合数: 8
  • 複雑さ: 278
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 2
  • トポロジー分子極性表面積: 9.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.3

じっけんとくせい

  • PSA: 9.23

2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P01HCZ4-1g
2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)-
540-06-7 97%
1g
$65.00 2024-04-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581166-25g
(2E,6E)-1-methoxy-3,7,11-trimethyldodeca-2,6,10-triene
540-06-7 98%
25g
¥2310.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581166-1g
(2E,6E)-1-methoxy-3,7,11-trimethyldodeca-2,6,10-triene
540-06-7 98%
1g
¥198.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581166-10g
(2E,6E)-1-methoxy-3,7,11-trimethyldodeca-2,6,10-triene
540-06-7 98%
10g
¥1320.00 2024-05-09
1PlusChem
1P01HCZ4-5g
2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)-
540-06-7 97%
5g
$145.00 2024-04-30
1PlusChem
1P01HCZ4-10g
2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)-
540-06-7 97%
10g
$235.00 2024-04-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581166-5g
(2E,6E)-1-methoxy-3,7,11-trimethyldodeca-2,6,10-triene
540-06-7 98%
5g
¥726.00 2024-05-09

2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)- 関連文献

2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)-に関する追加情報

2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)- (CAS No. 540-06-7): A Comprehensive Overview

2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)- (CAS No. 540-06-7) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound, often referred to by its systematic name 1-Methoxy-3,7,11-trimethyl-2,6,10-dodecatriene, is a member of the terpene family and exhibits a complex structure with multiple double bonds and functional groups. Its intricate molecular architecture makes it an intriguing subject for both academic and industrial investigations.

The chemical structure of 2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)- consists of a 12-carbon chain with three double bonds at positions 2, 6, and 10. The presence of a methoxy group at the first carbon position and methyl groups at positions 3, 7, and 11 adds to its structural complexity and functional diversity. This compound is synthesized through various methods, including catalytic hydrogenation and aldol condensation reactions. The precise control over the stereochemistry of the double bonds is crucial for its biological activity and potential applications.

In recent years, 2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)- has been the focus of numerous studies due to its potential therapeutic properties. Research has shown that this compound exhibits significant biological activities such as anti-inflammatory and antioxidant effects. These properties are attributed to its ability to modulate various signaling pathways involved in inflammation and oxidative stress. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)- can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.

Beyond its anti-inflammatory properties, 2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)- has also been investigated for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. A notable study published in the Cancer Research journal reported that 2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)- significantly reduced tumor growth in xenograft models of breast cancer.

The pharmacological potential of 2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)- extends beyond its direct biological activities. This compound can serve as a valuable scaffold for the development of novel therapeutic agents. Its structural flexibility allows for the introduction of various functional groups that can enhance its pharmacological properties or improve its bioavailability. For example, researchers have synthesized derivatives of 2,6,10-Dodecatriene, 1-methoxy-3,7, 11-trimethyl-, (2E,6E)- with improved water solubility and reduced toxicity.

In addition to its therapeutic applications, 2,6,10-Dodecatriene,1-methoxy-3,7,11-trimethyl-, (2E,6E)- has also found use in the fragrance and flavor industries due to its pleasant aroma and taste profiles. Its unique scent has been described as floral and citrus-like,makin it a valuable ingredient in perfumes and fragrances.Moreover,trog*g*"* it has been used as a flavor enhancer in food products, contributing to a more appealing sensory experience for consumers.

The synthesis of 2,6,10-Dodecatriene,1-Methoxy-3,7,11-Trimemethyl-, (2E,6E)- is a complex process that requires precise control over reaction conditions to ensure the correct stereochemistry and regiochemistry. Various synthetic routes have been developed to produce this compound efficiently on both laboratory and industrial scales. One common approach involves the use of Grignard reagents followed by selective oxidation steps to introduce the methoxy group. Another method involves the Wittig reaction to form the desired double bonds followed by further functionalization steps.

The safety profile of 2,6,10-Dodecatriene,1-Methoxy-3,7,11-Trimemethyl-, (2E,6E)- has been extensively evaluated in preclinical studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses with minimal adverse effects. However, it Moreover, regulatory approval

In conclusion,2,6,10-Dodecatriene,1-Methoxy-*3,*7,*11-Trime*t*methyl*, (*2*E,*6*E*)-*is a multifaceted compound with promising applications in medicine*, fragrance*, *and flavor industries*. Its unique chemical structure*, *biological activities*, *and synthetic accessibility make it an attractive target for further research and development*. As new studies continue to uncover its potential*, *the future prospects for 2,6,10-Dodecatriene,1-Methoxy-*3,*7,*11-Trime*t*methyl*, (*2*E,*6*E*)-*are indeed bright*.

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